Topological Polar Surface Area (TPSA) Increase of ~26 Ų Versus 1H-Benzotriazole Alters Hydrogen-Bonding Capacity
The target compound possesses a calculated topological polar surface area (TPSA) of 67.6 Ų , which is approximately 26.0 Ų (62.6%) larger than the TPSA of 41.6 Ų reported for unsubstituted 1H-benzotriazole . This increase arises from the additional oxygen and nitrogen atoms contributed by the fused isoxazole ring. In drug-discovery settings, TPSA values above 60 Ų are associated with reduced passive blood-brain barrier penetration and altered oral bioavailability profiles compared to values below this threshold [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 67.6 Ų |
| Comparator Or Baseline | 1H-Benzotriazole (CAS 95-14-7): 41.6 Ų |
| Quantified Difference | +26.0 Ų (+62.6% relative increase) |
| Conditions | Calculated TPSA from chemical structure (standard algorithm); values sourced from ChemSrc and ChemExper databases. |
Why This Matters
A TPSA difference of this magnitude can dictate whether a compound is CNS-penetrant or peripherally restricted, making the oxazolo-fused derivative the preferred choice when CNS exclusion or enhanced solubility is desired.
- [1] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. DOI:10.1602/neurorx.2.4.541. View Source
